Dirithromycin-d3
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Overview
Description
Dirithromycin-d3 is a macrolide glycopeptide antibiotic. It is a deuterated form of dirithromycin, which is used to treat various bacterial infections such as bronchitis, pneumonia, tonsillitis, and skin infections . This compound is a prodrug that is converted into its active form, erythromycylamine, during absorption .
Preparation Methods
Dirithromycin-d3 is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . The reaction forms a 9N, 11O-oxazine ring, which is a hemi-aminal that is unstable under both acidic and alkaline aqueous conditions . This instability leads to spontaneous hydrolysis, forming erythromycylamine . Industrial production methods involve the use of enteric-coated tablets to protect the compound from acid-catalyzed hydrolysis in the stomach .
Chemical Reactions Analysis
Dirithromycin-d3 undergoes hydrolysis during intestinal absorption, converting into erythromycylamine . This conversion is nearly complete within 1.5 hours after dosing . The compound does not undergo significant hepatic biotransformation . Common reagents and conditions used in these reactions include acidic and alkaline aqueous conditions . The major product formed from these reactions is erythromycylamine .
Scientific Research Applications
Dirithromycin-d3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and stability of macrolide antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the efficacy of macrolide antibiotics . In medicine, this compound is used to treat various bacterial infections, including respiratory and skin infections . In industry, it is used in the development of new antibiotic formulations and drug delivery systems .
Mechanism of Action
Dirithromycin-d3 exerts its effects by binding to the 50S subunit of the 70S bacterial ribosome . This binding inhibits the translocation of peptides, thereby interfering with bacterial protein synthesis . The compound has a higher affinity for the 50S subunit compared to erythromycin, making it more effective in inhibiting bacterial growth .
Comparison with Similar Compounds
Dirithromycin-d3 is similar to other macrolide antibiotics such as erythromycin, clarithromycin, roxithromycin, and azithromycin . it differs in its pharmacokinetic behavior and stability . This compound is more lipid-soluble and has a higher affinity for the 50S ribosomal subunit compared to erythromycin . This makes it more effective in treating bacterial infections and less likely to interact with other drugs metabolized by the cytochrome P450 system .
Properties
Molecular Formula |
C42H78N2O14 |
---|---|
Molecular Weight |
838.1 g/mol |
IUPAC Name |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R,17S)-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-9-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |
InChI |
InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32?,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1/i11D3 |
InChI Key |
WLOHNSSYAXHWNR-CEWUKNABSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@H]3[C@H](C([C@@H](C[C@@]2(C)O)C)N[C@H](O3)COCCOC)C)(C)O)CC)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)C |
Canonical SMILES |
CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |
Origin of Product |
United States |
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